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Compound of Interest

Compound Name: Trimethylindium

Cat. No.: B1585567 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure data for

trimethylindium (TMI), a critical precursor in the manufacturing of compound semiconductors.

The information is curated for professionals in research and development who require precise

data and methodologies for process modeling and control.

Quantitative Vapor Pressure Data for
Trimethylindium
The vapor pressure of trimethylindium is a crucial parameter for its delivery in Metal Organic

Chemical Vapor Deposition (MOCVD) systems. Accurate data is essential for controlling the

growth rate and composition of semiconductor thin films. Below is a summary of reported vapor

pressure data and Antoine-like equation parameters for TMI.

Tabulated Vapor Pressure Data
A compilation of discrete vapor pressure measurements for trimethylindium is presented in

Table 1.
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Temperature (°C) Temperature (K)
Vapor Pressure
(Torr)

Vapor Pressure
(mm Hg)

10 283.15 3.45[1] 3.45

25 298.15 5.0[2] 5.0[2]

30 303.15 19.35[1] 19.35

Note: 1 Torr is approximately equal to 1 mm Hg.

Vapor Pressure Equations
The relationship between the vapor pressure of trimethylindium and temperature can be

described by the following Antoine-like equations, which are valid over specific temperature

ranges. The general form of the equation is:

log₁₀(P) = B - A/T

Where:

P is the vapor pressure in Torr (or mm Hg)

T is the absolute temperature in Kelvin (K)

A and B are empirically determined constants

The constants from various studies are summarized in Table 2.
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Constant A (K) Constant B Pressure Units Source / Remarks

3204 10.98 Torr

Widely used for

MOVPE growth

conditions.[3]

3246 11.09 mm Hg or Torr

Determined from

direct, static vapor

pressure

measurements.[4]

3014 10.52 mm Hg -

The equation log P (Torr) = 10.98 – 3204 / T (K) is frequently cited and considered accurate for

a wide range of Metal Organic Vapor Phase Epitaxy (MOVPE) growth conditions.[3]

Experimental Protocols for Vapor Pressure
Measurement
The determination of vapor pressure for a pyrophoric and moisture-sensitive solid like

trimethylindium requires specialized experimental setups. The two primary methods

employed are the static method and the dynamic method.

Static Method
The static method involves the direct measurement of the pressure of the vapor in equilibrium

with the solid phase in a closed, evacuated system. A common apparatus for this measurement

on organometallic compounds utilizes a high-precision capacitance manometer.

Experimental Procedure:

Sample Handling: Due to its pyrophoric nature, a small sample of solid trimethylindium is

loaded into a sample cell under an inert atmosphere (e.g., in a glovebox).

Apparatus Assembly: The sample cell is connected to a stainless-steel vacuum manifold.

The manifold is equipped with a high-accuracy capacitance manometer (e.g., a Baratron®

gauge), a high-vacuum pump, and isolation valves. The entire setup, including the manifold
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and pressure sensor, is housed within a temperature-controlled oven or bath to ensure a

uniform and stable temperature.

Degassing: The sample is carefully degassed to remove any volatile impurities. This is

typically achieved by cooling the sample (e.g., with liquid nitrogen) and evacuating the

headspace. The sample is then isolated from the vacuum pump, and the temperature is

slowly raised to the desired measurement temperature. This process may be repeated until a

stable and reproducible pressure reading is obtained.

Equilibrium and Measurement: The temperature of the oven or bath is set to the desired

value and allowed to stabilize. The pressure inside the closed system is continuously

monitored by the capacitance manometer. The vapor pressure is recorded once the pressure

reading remains constant over time, indicating that equilibrium between the solid and vapor

phases has been reached.

Data Collection: The vapor pressure is measured at a series of stabilized temperatures to

generate a vapor pressure curve.

Dynamic Method
The dynamic method, often referred to as the transpiration method or saturation method,

involves flowing an inert carrier gas over the solid sample at a known rate and measuring the

amount of substance transported by the gas.

Experimental Procedure:

Sample Preparation: A known mass of trimethylindium is placed in a thermostatted

container (a "bubbler" in MOCVD terminology). The container is designed to ensure efficient

saturation of the carrier gas.

Carrier Gas Flow: A precisely controlled flow of an inert carrier gas (e.g., ultra-high purity

nitrogen or argon) is passed through or over the solid TMI sample. The mass flow controller

ensures a constant and known molar flow rate of the carrier gas.

Saturation: The carrier gas becomes saturated with TMI vapor as it passes through the

container. The temperature and pressure within the container are carefully controlled and

monitored.
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Concentration Measurement: The concentration of TMI in the gas stream exiting the

container is measured. In modern MOCVD systems, this can be done in-situ using

techniques like ultrasonic monitoring (e.g., an Epison™ monitor) which measures the speed

of sound in the gas mixture, or by other gas-phase analytical techniques.

Vapor Pressure Calculation: Assuming the carrier gas is fully saturated with TMI vapor and

behaves as an ideal gas, the partial pressure of TMI (which is its vapor pressure at that

temperature) can be calculated using Dalton's law of partial pressures. The amount of TMI

transported can also be determined by trapping the TMI downstream and measuring the

mass change of the trap over time.

Visualizations
The following diagrams illustrate the experimental workflow for the static vapor pressure

measurement and the logical relationship of the vapor pressure equations.
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Experimental Workflow for Static Vapor Pressure Measurement of Trimethylindium

Sample Preparation (Inert Atmosphere)

Apparatus Setup

Measurement Cycle

Data Analysis

Load TMI into Sample Cell

Connect Cell to Vacuum Manifold

Place Setup in Temperature-Controlled Oven

Evacuate Manifold

Degas Sample (Cool & Evacuate)

Isolate System

Set and Stabilize Temperature

Allow System to Equilibrate

Measure Pressure with Capacitance Manometer

Record Temperature and Pressure

Repeat for different temperatures

Plot ln(P) vs 1/T

Determine Antoine Coefficients
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Workflow for static vapor pressure measurement.
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Relationship of Vapor Pressure Parameters for Trimethylindium

Vapor Pressure (P)

Temperature (T)

log10(P) = B - A/T

Input

Determines

Constant A
(Enthalpy of Vaporization Related)

Constant B
(Empirical Constant)
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Vapor pressure parameter relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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